molecular formula C19H29N3O2S B8820951 DF936M27UZ CAS No. 2749821-93-8

DF936M27UZ

Cat. No.: B8820951
CAS No.: 2749821-93-8
M. Wt: 363.5 g/mol
InChI Key: VJMKMJBNXADCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DF936M27UZ is a chemical compound associated with the pharmaceutical drug almotriptan malate. Almotriptan malate is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine attacks. Impurities in pharmaceutical compounds are critical to identify and control to ensure the safety and efficacy of the drug. Almotriptan malate impurity F is one of the related impurities that can be present during the synthesis or degradation of almotriptan malate .

Preparation Methods

The preparation of almotriptan malate impurity F involves synthetic routes that are similar to those used for the parent compound, almotriptan malate. The synthesis typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Industrial production methods for almotriptan malate and its impurities often involve the use of advanced techniques such as capillary zone electrophoresis and high-performance liquid chromatography to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Almotriptan malate impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .

Scientific Research Applications

Almotriptan malate impurity F has several scientific research applications, particularly in the fields of pharmaceutical research and quality control. It is used as a reference standard for the analytical method development and validation of almotriptan malate. Researchers use this impurity to study the stability, degradation pathways, and potential side effects of almotriptan malate. Additionally, it is employed in the development of new analytical techniques for the detection and quantification of impurities in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of almotriptan malate impurity F is closely related to that of the parent compound, almotriptan malate. Almotriptan malate works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and preventing the release of certain natural substances that cause pain, nausea, and other symptoms of migraine. The molecular targets involved include the 5-HT1B and 5-HT1D receptors, which are part of the serotonin receptor family .

Comparison with Similar Compounds

Almotriptan malate impurity F can be compared with other related impurities of almotriptan malate, such as almotriptan N-dimer and almotriptan-related impurities B, C, and D. Each of these impurities has unique chemical structures and properties that distinguish them from each other.

By understanding the unique characteristics and behaviors of these impurities, researchers can better control and minimize their presence in pharmaceutical formulations, ensuring the safety and efficacy of the final drug product.

Properties

CAS No.

2749821-93-8

Molecular Formula

C19H29N3O2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-methyl-N-[2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethyl]propan-2-amine

InChI

InChI=1S/C19H29N3O2S/c1-15(2)21(3)11-8-17-13-20-19-7-6-16(12-18(17)19)14-25(23,24)22-9-4-5-10-22/h6-7,12-13,15,20H,4-5,8-11,14H2,1-3H3

InChI Key

VJMKMJBNXADCRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Origin of Product

United States

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